molecular formula C26H19N3O6S2 B1268270 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]- CAS No. 57322-42-6

2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-

Cat. No. B1268270
CAS RN: 57322-42-6
M. Wt: 533.6 g/mol
InChI Key: BGHIEJHQLIHWPX-UHFFFAOYSA-N
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Description

The compound “2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-” is a complex organic molecule. It is also known as C.I. Direct Black 4, disodium salt . This compound is often used in the chemical industry.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings, diazo groups (-N=N-), and sulfonic acid groups (-SO3H). The exact structure can be found in various chemical databases .

Scientific Research Applications

Protein Electrophoresis

Alphamine Red R Base is used in protein electrophoresis . Protein electrophoresis is a method used to separate proteins based on their size and charge . The compound could potentially be used as a stain in this process.

Organic Light Emitting Diodes (OLEDs)

The compound has been mentioned in the context of Organic Light Emitting Diodes (OLEDs) . OLEDs are used in displays and light sources that contribute towards energy conservation . Alphamine Red R Base could potentially be used in the fabrication of these devices.

Chemical Synthesis

Alphamine Red R Base could potentially be used in chemical synthesis . It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .

Biological Research

While there isn’t specific information available on the use of Alphamine Red R Base in biological research, Schiff-base ligands, a class of compounds to which Alphamine Red R Base belongs, have been shown to have potential bioactive properties .

Pharmaceutical Research

Alphamine Red R Base is available for pharmaceutical testing . This suggests that it could potentially be used in drug discovery and development processes.

Material Science

Alphamine Red R Base could potentially be used in material science . Its potential use in OLEDs suggests that it could be used in the development of new materials.

Analytical Chemistry

Alphamine Red R Base could potentially be used in analytical chemistry . Its availability from chemical suppliers and its potential use in chemical synthesis suggest that it could be used in various analytical techniques.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The properties of the compound will depend on its structure and the presence of functional groups .

properties

IUPAC Name

3-[(4-anilinonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O6S2/c30-36(31,32)20-11-10-17-15-25(26(37(33,34)35)16-18(17)14-20)29-28-24-13-12-23(21-8-4-5-9-22(21)24)27-19-6-2-1-3-7-19/h1-16,27H,(H,30,31,32)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHIEJHQLIHWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N=NC4=C(C=C5C=C(C=CC5=C4)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886224
Record name 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-

CAS RN

57322-42-6
Record name 3-[2-[4-(Phenylamino)-1-naphthalenyl]diazenyl]-2,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57322-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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